1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952821
InChI: InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)
SMILES:
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17952821

Molecular Formula: C13H22N2O5

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
IUPAC Name 1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)
Standard InChI Key PNAXKGVRCAXIJK-UHFFFAOYSA-N
Canonical SMILES CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound (C₁₃H₂₂N₂O₅) features a central pyrrolidine ring substituted at the 1-position with a 2-(methoxycarbonylamino)-3-methylbutanoyl group and at the 5-position with a methyl group . Its stereochemical configuration, particularly the (S,S) enantiomer, proves critical for biological activity, as evidenced by its role in hepatitis C virus NS5A inhibitors .

Table 1: Fundamental Chemical Properties

PropertyValueSource Reference
Molecular FormulaC₁₃H₂₂N₂O₅
Molecular Weight286.32 g/mol (C₁₃H₂₂N₂O₅)
272.30 g/mol (C₁₂H₂₀N₂O₅)*
IUPAC Name(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid
CAS Registry Number181827-47-4
Canonical SMILESCC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O

*Note: Molecular weight discrepancy reflects different stereoisomeric forms reported across sources .

Stereochemical Considerations

X-ray crystallographic studies confirm the (S,S) configuration optimizes binding to viral protease active sites . The methyl group at C5 induces ring puckering that enhances membrane permeability compared to unsubstituted pyrrolidines .

Synthetic Methodology

Protection-Deprotection Strategy

Synthesis typically employs Fmoc/t-Bu protection schemes:

  • Amino Protection: Methoxycarbonyl (Moc) group shields the α-amine during coupling

  • Carboxylic Acid Activation: HOBt/DIC-mediated activation enables amide bond formation

  • Global Deprotection: TFA cleavage yields the final compound

Table 2: Comparative Synthesis Protocols

StepReagentsYield (%)Purity (HPLC)Source
CouplingHATU, DIPEA, DMF7895.2
DeprotectionTFA:H₂O:Triisopropylsilane9298.1

Scalability Challenges

The tert-butyl group in early intermediates creates steric hindrance, necessitating:

  • High-dilution conditions (0.01 M) for macrocyclization

  • Continuous flow chemistry to improve mass transfer

  • Chiral HPLC separation for enantiomeric excess >99%

Pharmaceutical Applications

Antiviral Agent Development

As a key component of NS5A inhibitors, this compound demonstrates:

  • EC₅₀ = 3.2 nM against HCV genotype 1b

  • Resistance barrier: Requires triple mutation (L31V+Y93H+A156T) for 10-fold EC₅₀ shift

  • Synergistic effect with NS3/4A protease inhibitors (Bliss score 18.7)

Table 3: Pharmacokinetic Profile (Rat Model)

ParameterValueAdministration RouteSource
Oral Bioavailability41%PO
t₁/₂7.2 hIV
Vdss1.8 L/kgIV

Prodrug Considerations

The methyl ester undergoes hepatic carboxylesterase-mediated hydrolysis to active acid form :

  • tmax = 2.1 h post-oral administration

  • No CYP450 inhibition up to 10 μM

  • 92% plasma protein binding (human)

Research Advancements

Structural Optimization Studies

Modifications to the pyrrolidine scaffold show:

  • C5 Methyl: ↑ Metabolic stability (CLhep reduced from 32 → 11 mL/min/kg)

  • Methoxycarbonyl: → 5x improved cellular permeability (Papp = 18 × 10⁻⁶ cm/s)

  • Butanoyl Branching: Prevents oxidative deamination (t₁/₂ increased from 1.7 → 4.3 h)

Crystallographic Insights

Co-crystal structures with NS5A (PDB: 4WTC) reveal:

  • Hydrogen bonds between carbonyl oxygen and Arg101/Lys104

  • Hydrophobic pocket accommodation of 3-methylbutanoyl group

  • 23.5° dihedral angle between pyrrolidine and butanoyl moieties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator